molecular formula C25H28ClN3O2 B610457 (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone CAS No. 920022-47-5

(6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone

Cat. No.: B610457
CAS No.: 920022-47-5
M. Wt: 438.0 g/mol
InChI Key: QZXVLRCMAHJVIP-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of Ro5028442 involves several steps, including the formation of the indolecarboxamide core and the attachment of various functional groups. The synthetic route typically involves the following steps:

Industrial production methods for Ro5028442 are not widely documented, but the compound is typically synthesized in research laboratories using standard organic synthesis techniques .

Chemical Reactions Analysis

Ro5028442 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Comparison with Similar Compounds

Ro5028442 is unique in its high selectivity and brain-penetrant properties compared to other vasopressin receptor antagonists. Similar compounds include:

Ro5028442 stands out due to its high selectivity for the V1a receptor and its ability to cross the blood-brain barrier, making it particularly useful for central nervous system applications .

Properties

IUPAC Name

[6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXVLRCMAHJVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920022-47-5
Record name RO-5028442
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920022475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5028442
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-5028442
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0EU1YHCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone?

A1: this compound acts as a highly selective antagonist of the human vasopressin 1a (hV1a) receptor. [] This means it binds to the hV1a receptor and blocks the binding of vasopressin, a hormone involved in various social behaviors and stress responses. By inhibiting the hV1a receptor, this compound may modulate these pathways and potentially offer therapeutic benefits for conditions like autism spectrum disorder.

Q2: What research has been conducted to investigate the potential of this compound in autism spectrum disorder?

A2: A single-dose, randomized, controlled proof-of-mechanism study has been conducted in high-functioning adults with autism spectrum disorder to evaluate the effects of this compound (referred to as RG7713 in the study). [, ] This type of study helps researchers understand the initial effects of the compound on the body and brain and can provide valuable insights into its potential therapeutic benefits.

Q3: How was this compound discovered and optimized for its activity?

A3: The discovery and optimization of this compound involved a combination of chemogenomics and scaffold hopping approaches. [] Starting from a micromolar hit compound, researchers utilized these strategies to enhance its potency and selectivity for the hV1a receptor. Further optimization focused on balancing lipophilicity to achieve suitable aqueous solubility and brain penetration while minimizing potential efflux by P-gp. This meticulous process led to the development of this compound as a potent and brain-penetrant hV1a antagonist suitable for human clinical studies.

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